molecular formula C14H13N3O3 B13182460 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13182460
M. Wt: 271.27 g/mol
InChI Key: SFIXJCFAORYBBW-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[1,2-a]pyrimidine core with a methyl group at position 7 and a nitrophenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One common method involves the condensation of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with aromatic aldehydes and other reagents under mild reaction conditions . This method is efficient and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to be operationally simple and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions and microwave-assisted synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . The pathways involved include inhibition of protein kinases and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group enhances its reactivity and potential as a pharmacophore .

Biological Activity

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrimidine core with a methyl group and a nitrophenyl substituent. Its molecular formula is C12H10N4O2C_{12}H_{10}N_4O_2, and it possesses unique structural characteristics that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies have shown that the compound has IC50 values ranging from 0.87 nM to 65.08 nM against different cancer cell lines such as HCT-116 and HepG2 .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting the cell cycle and causing DNA damage. This was evidenced by increased apoptosis rates compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • JNK Inhibition : It has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) with high selectivity. This inhibition is crucial as JNK pathways are often implicated in cancer cell survival and proliferation .
  • Kinase Profiling : The compound demonstrated selectivity for JNK3 among other kinases, suggesting potential for targeted cancer therapies .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on HCT-116 Cells : A study reported that this compound significantly reduced cell viability in HCT-116 colon cancer cells with an IC50 value of 0.87 nM. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Liver Cancer Model : In a liver cancer model using HepG2 cells, the compound showed an IC50 value of 65.08 nM and was found to correlate with matrix metalloproteinase (MMP) expression levels, indicating its role in metastasis inhibition .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (nM)Mechanism
AnticancerHCT-1160.87Induces apoptosis
AnticancerHepG265.08Disrupts cell cycle
Enzyme InhibitionJNK3SelectiveInhibits signaling pathways

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

7-methyl-2-(3-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O3/c1-9-5-13-15-12(7-14(18)16(13)8-9)10-3-2-4-11(6-10)17(19)20/h2-4,6-7,9H,5,8H2,1H3

InChI Key

SFIXJCFAORYBBW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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